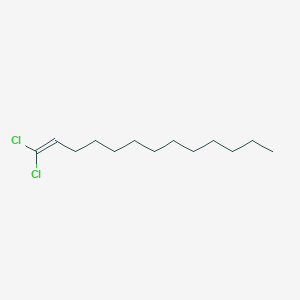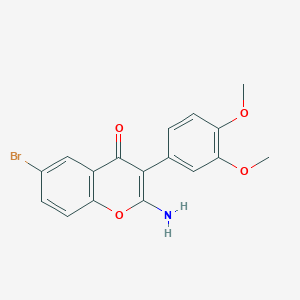![molecular formula C17H30O B14429302 4-[(Decyloxy)methylidene]cyclohex-1-ene CAS No. 80336-13-6](/img/structure/B14429302.png)
4-[(Decyloxy)methylidene]cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Decyloxy)methylidene]cyclohex-1-ene is an organic compound with the molecular formula C_17H_30O It is a derivative of cyclohexene, characterized by the presence of a decyloxy group attached to the cyclohexene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Decyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with decyl alcohol in the presence of a suitable catalyst. One common method is the acid-catalyzed dehydration of cyclohexanol to form cyclohexene, followed by the reaction with decyl alcohol under basic conditions to introduce the decyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration of cyclohexanol using sulfuric acid as a catalyst, followed by the reaction with decyl alcohol in the presence of a base such as sodium hydroxide. The reaction mixture is then purified through distillation and recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Decyloxy)methylidene]cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.
Substitution: The decyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation reactions using hydrogen gas (H_2) and a palladium catalyst (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of decyloxycyclohexane.
Substitution: Formation of halogenated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
4-[(Decyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 4-[(Decyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The decyloxy group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. The cyclohexene ring can undergo conformational changes, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Cyclohexene: A simpler analog without the decyloxy group.
4-Methylcyclohexene: A structurally related compound with a methyl group instead of a decyloxy group.
Terpinolene: A naturally occurring compound with a similar cyclohexene structure but different substituents.
Uniqueness: 4-[(Decyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
80336-13-6 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
4-(decoxymethylidene)cyclohexene |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-12-15-18-16-17-13-10-9-11-14-17/h9-10,16H,2-8,11-15H2,1H3 |
Clave InChI |
IYYRTCHYQBLRBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC=C1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)
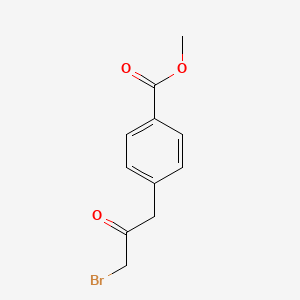
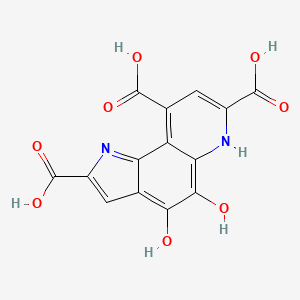


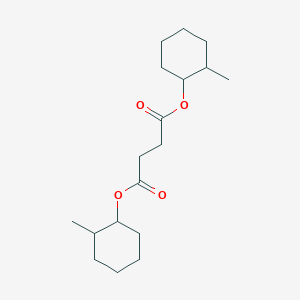

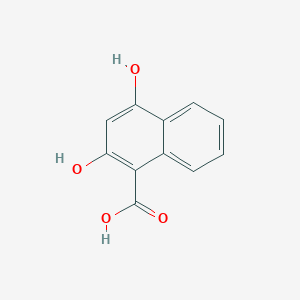
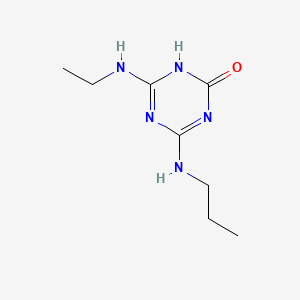
![Methylenebis[(dichloromethyl)stannane]](/img/no-structure.png)
